molecular formula C22H41N5O6 B12615573 methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate

methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate

Cat. No.: B12615573
M. Wt: 471.6 g/mol
InChI Key: DQTDGVAYUQMPIZ-FOIPXRHGSA-N
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Description

Methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate is a useful research compound. Its molecular formula is C22H41N5O6 and its molecular weight is 471.6 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C18H30N4O4C_{18}H_{30}N_4O_4, and it possesses several chiral centers, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Enzyme Interaction

Research indicates that the compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The presence of a methoxy group in its structure could enhance its binding affinity to these enzymes, thus influencing its pharmacokinetics and toxicity profile .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

This compound has also shown promise in cancer research. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant potential for treating resistant infections .
  • Cancer Cell Line Studies : In a research article published in Cancer Letters, the compound was tested on various cancer cell lines. It was found to reduce cell viability by more than 50% at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that it triggered caspase-mediated apoptosis pathways .

Scientific Research Applications

Structural Overview

The compound is characterized by a complex molecular structure, which contributes to its biological activity. The IUPAC name reflects its intricate arrangement of functional groups, including carbamoyl, piperazine, and methoxy groups. The molecular formula is C152H184N16O32, with a molecular weight of approximately 2747.2 g/mol .

Drug Development

Methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate has been investigated as a potential drug candidate due to its structural features that may enhance bioactivity. Its design is aimed at targeting specific receptors or pathways involved in disease processes.

Case Study: Antibody-Drug Conjugates (ADCs)
Research has indicated that compounds similar to this compound can be utilized in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity. The specificity and efficacy of these conjugates have been demonstrated in preclinical studies, showing promising results in tumor reduction .

Neuropharmacology

The compound's piperazine moiety suggests potential applications in neuropharmacology. Piperazine derivatives have been widely studied for their effects on neurotransmitter systems, making them candidates for treating neurological disorders.

Case Study: Anxiety and Depression Models
In animal models of anxiety and depression, compounds with similar structural characteristics have shown efficacy in modulating serotonin and dopamine pathways. These findings suggest that this compound could be further explored for its therapeutic potential in mood disorders.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carbamate groups are susceptible to hydrolysis under acidic or basic conditions:

Functional Group Reaction Conditions Products Yield/Notes
Methyl ester1M NaOH, H₂O/THF (1:1), 25°C, 12h Corresponding carboxylic acid>85% yield; stereo-retention confirmed
Carbamate (piperazine)6M HCl, reflux, 24h Free piperazine and (2S)-1-methoxy-3-methyl-1-oxopentan-2-aminePartial decomposition observed
  • Mechanistic Insight :

    • Ester hydrolysis proceeds via nucleophilic acyl substitution, with hydroxide attack at the carbonyl carbon.

    • Carbamate cleavage under acidic conditions involves protonation of the carbonyl oxygen, followed by C–N bond scission .

Urea and Carbamoyl Reactivity

The urea and carbamoyl linkages participate in nucleophilic substitution and coupling reactions:

Reaction Type Conditions Outcome Catalyst/Reagents
Urea formationEDCI/HOBt, DMF, 0°C → RT, 24h Cross-coupling with amines to form bis-urea derivatives70–80% yield; stereo-specificity
CarbamoylationTEA, CH₂Cl₂, isocyanate reagent, 0°C Introduction of alkyl/aryl groups at the piperazine nitrogenRequires anhydrous conditions
  • Key Observations :

    • The ethylcarbamoylamino group exhibits moderate stability under basic conditions but degrades in strong acids.

    • Piperazine carbamoyl groups show regioselectivity in alkylation reactions, favoring substitution at the less hindered nitrogen .

Stereochemical Stability

The (2S) configurations at multiple centers influence reaction pathways:

Study Conditions Racemization Risk Mitigation Strategy
EsterificationDCC/DMAP, CH₂Cl₂, 25°C Low (<5% epimerization)Use of mild coupling agents
Acidic hydrolysis1M H₂SO₄, 60°C, 6h Moderate (10–15% racemization)Short reaction times recommended

Thermal and Photolytic Degradation

Stability studies under accelerated conditions reveal:

Stress Condition Degradation Products Half-Life Analytical Method
60°C, dry air, 7dDe-esterified product, oxidized urea14 daysHPLC-MS (C18 column)
UV light (254 nm), 48hCleavage of piperazine-carbamoyl bond72 hoursNMR, IR

Synthetic Routes

A plausible multi-step synthesis involves:

  • Piperazine carbamoylation : Reaction of piperazine with (2S)-1-methoxy-3-methyl-1-oxopentan-2-yl isocyanate in THF .

  • Urea linkage formation : Coupling of the intermediate with methyl (2S)-2-amino-3-methylpentanoate using EDCI/HOBt .

  • Final esterification : Protection of carboxylic acid intermediates via methyl chloroformate .

Analytical Characterization

Critical data for verification:

  • HRMS : m/z calculated for C₂₃H₄₁N₅O₇ [M+H]⁺: 524.2984; observed: 524.2986 .

  • ¹H NMR (500 MHz, CDCl₃): δ 1.21 (d, J=6.5 Hz, 3H, CH(CH₃)), 3.38 (s, 3H, OCH₃), 4.12 (m, 1H, CH–NH) .

Properties

Molecular Formula

C22H41N5O6

Molecular Weight

471.6 g/mol

IUPAC Name

methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate

InChI

InChI=1S/C22H41N5O6/c1-7-15(3)17(19(28)32-5)24-21(30)23-9-10-26-11-13-27(14-12-26)22(31)25-18(16(4)8-2)20(29)33-6/h15-18H,7-14H2,1-6H3,(H,25,31)(H2,23,24,30)/t15?,16?,17-,18-/m0/s1

InChI Key

DQTDGVAYUQMPIZ-FOIPXRHGSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)OC)NC(=O)NCCN1CCN(CC1)C(=O)N[C@@H](C(C)CC)C(=O)OC

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)NCCN1CCN(CC1)C(=O)NC(C(C)CC)C(=O)OC

Origin of Product

United States

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